molecular formula C17H15ClN2O4S B15211815 3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide CAS No. 88345-35-1

3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide

Cat. No.: B15211815
CAS No.: 88345-35-1
M. Wt: 378.8 g/mol
InChI Key: FVOFPOPTLXGCJP-UHFFFAOYSA-N
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Description

3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This compound features a complex structure with multiple functional groups, including an amino group, a chloro substituent, a furan ring, and a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a chlorobenzene derivative, nitration followed by reduction can introduce the amino group.

    Furan Ring Introduction: The furan ring can be attached via a nucleophilic substitution reaction.

    Phenoxy Group Addition: The phenoxy group can be introduced through etherification reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the furan ring.

    Reduction: Reduction reactions can target the nitro group if present in intermediates.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Possible applications as an antibacterial or antifungal agent.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets could include enzymes like dihydropteroate synthase. The pathways involved might include competitive inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Known for its use in treating bacterial infections.

Uniqueness

3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide is unique due to its complex structure, which may confer specific properties such as enhanced binding affinity or selectivity for certain biological targets.

Properties

CAS No.

88345-35-1

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C17H15ClN2O4S/c18-16-15(25(21,22)20-11-13-7-4-10-23-13)9-8-14(17(16)19)24-12-5-2-1-3-6-12/h1-10,20H,11,19H2

InChI Key

FVOFPOPTLXGCJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)NCC3=CC=CO3)Cl)N

Origin of Product

United States

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